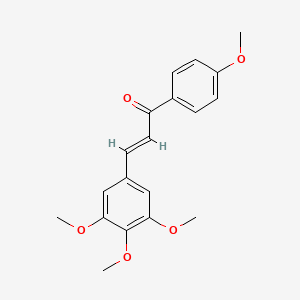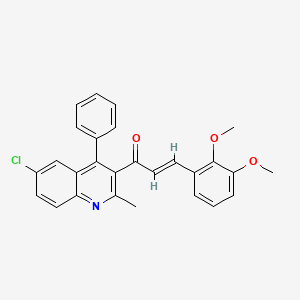
(2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Vue d'ensemble
Description
The compound “(2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one” is also known as 2-Hydroxy-2-methylpropiophenone . It is a radical photoinitiator (PI) molecule that can be used in the crosslinking of polymers by the exposure of UV radiation . It can be used in the development of UV curable resins for exterior coating applications .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: C6H5COC(CH3)2OH . The molecular weight is 164.20 . The InChI key, which is a unique identifier for chemical substances, is XMLYCEVDHLAQEL-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of 1.533 (lit.) , a boiling point of 102-103 °C/4 mmHg (lit.) , and a density of 1.077 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Crystal Structure and Molecular Packing
(2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one and related compounds exhibit specific molecular structures that are crucial for understanding their properties and potential applications. For instance, a study on similar chalcones showed that the 3-hydroxyphenyl and 4-(methyl/chloro)phenyl groups in these compounds are coplanar with each other and the propyl-2-ketone oxygen. This coplanarity and the intermolecular O-H...O hydrogen bonding significantly influence the crystal packing of these compounds, which is an essential factor in determining their physical and chemical properties (Butcher, Jasinski, Narayana, Lakshmana, & Yathirajan, 2007).
Influence on Molecular Packing and Photochemical Properties
The molecular packing and photochemical properties of chalcones, including compounds similar to this compound, have been studied under different pressure conditions. These studies revealed that variations in pressure can significantly alter the intermolecular geometrical parameters, influencing the potential for photoreactive compounds to undergo [2+2] photodimerization, a chemical reaction that is crucial in various photochemical applications (Bąkowicz, Galica, & Turowska-Tyrk, 2015).
Antioxidant Activity
Chalcones, including those structurally related to this compound, have been synthesized and evaluated for their antioxidant activity. The planar geometry of these molecules and their ability to scavenge free radicals make them potential candidates for antioxidant applications. Studies have shown that these compounds exhibit varying degrees of antioxidant activity, which is crucial for applications in fields like pharmacology and food preservation (Sulpizio, Roller, Giester, & Rompel, 2016).
Corrosion Inhibition
Chalcone derivatives have shown potential as corrosion inhibitors, particularly for metals like aluminum in acidic environments. Studies on compounds similar to this compound have demonstrated their efficiency in inhibiting corrosion, with the effectiveness varying with concentration and temperature. Such properties are valuable in industrial applications, where corrosion resistance is a critical factor (Fouda, Shalabi, & Mohamed, 2014).
Mécanisme D'action
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 . The hazard statements associated with it are H302 - H412 , indicating that it is harmful if swallowed and harmful to aquatic life with long-lasting effects . The precautionary statements are P264 - P270 - P273 - P301 + P312 - P501 , which include washing hands and skin thoroughly after handling, not eating, drinking or smoking when using this product, avoiding release to the environment, and disposing of contents/container in accordance with local regulations .
Propriétés
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-11,17H,1H3/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNQCLMGWCDWPM-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


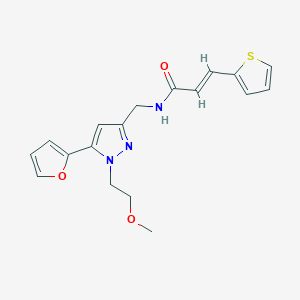
![(2E)-N-[3-(furan-2-yl)-3-hydroxypropyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B3405796.png)
![5-((4-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid](/img/structure/B3405802.png)
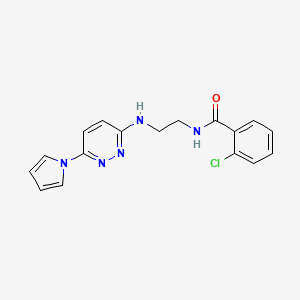


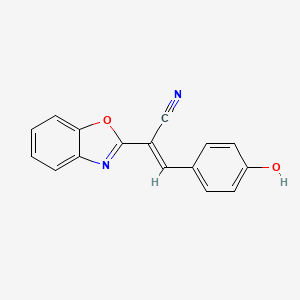


![2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3405876.png)
![(2E)-3-(4-fluorophenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B3405878.png)
